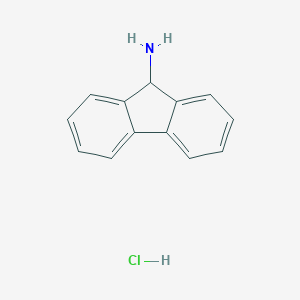

9H-Fluoren-9-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N.ClH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKJOJSYQSVNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208518 | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-75-6 | |

| Record name | 9H-Fluoren-9-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXS4N2M6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 9H-Fluoren-9-amine hydrochloride. The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.

Core Chemical Properties

This compound is a stable, crystalline solid. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN | [1][2] |

| Molecular Weight | 217.69 g/mol | [1][2] |

| CAS Number | 5978-75-6 | [1] |

| Melting Point | 265-270 °C (decomposes) | [3] |

| Appearance | Light cream powder/solid | [4] |

| Solubility | Information not readily available | |

| IUPAC Name | 9H-fluoren-9-amine;hydrochloride | [1] |

| InChI | InChI=1S/C13H11N.ClH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,14H2;1H | [1] |

| InChIKey | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data Highlights |

| ¹H NMR | Spectra available, detailed peak assignments require further analysis. |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. |

| Infrared (IR) | Spectra available, characteristic peaks for amine salts and aromatic rings are expected. |

| Mass Spectrometry | Exact Mass: 217.0658271 Da.[1] |

Experimental Protocols

Synthesis of this compound via Reductive Amination of 9-Fluorenone

This protocol details a general procedure for the synthesis of 9H-Fluoren-9-amine, which is then converted to its hydrochloride salt.[5]

Materials:

-

9-Fluorenone

-

Ammonium formate (HCOONH₄)

-

Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl])

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), aqueous solution

-

Potassium hydroxide (KOH), aqueous solution

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).

-

Add methanol (2.5 mL) to the vessel.

-

Introduce solid ammonium formate (5 mmol, 10 equivalents) to the solution.

-

Stir the reaction mixture at 37 °C for 15 hours.

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Add aqueous HCl dropwise until the pH of the solution is between 1 and 2. This step forms the this compound salt.

-

Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material and non-basic byproducts.

-

Collect the aqueous layer containing the desired hydrochloride salt.

-

-

Isolation of the free amine (optional, for characterization):

-

Adjust the pH of the aqueous solution to 10-12 using an aqueous KOH solution.

-

Extract the free amine into dichloromethane (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.

-

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Safety and Handling

This compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Store in a cool, dry place away from incompatible materials.[5]

Logical Relationship of Safety Precautions

Caption: Relationship between the hazards of the compound and the necessary safety measures.

References

An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9H-Fluoren-9-amine hydrochloride, a fluorene derivative of interest in chemical and pharmaceutical research. The document details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, providing foundational data for further investigation and application of this compound.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the primary amine derivative of fluorene. It is a white to light yellow crystalline powder.[1] Key identification and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5978-75-6 | [2] |

| Molecular Formula | C₁₃H₁₂ClN | [2][3] |

| Molecular Weight | 217.70 g/mol | [3] |

| Melting Point | 265-270 °C (decomposes) | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in water. | [5] |

| InChIKey | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [2] |

Molecular Structure

The molecular structure of this compound consists of a fluorene backbone with an amine group substituted at the 9-position. The fluorene moiety is a tricyclic aromatic hydrocarbon, composed of two benzene rings fused to a central five-membered ring. The amine group is protonated by hydrochloric acid to form the ammonium chloride salt.

Caption: 2D structure of this compound.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, publicly available peak list with assignments is scarce, ¹H NMR spectra of this compound have been recorded. The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.3-7.9 ppm) corresponding to the protons on the fluorene ring system. A distinct singlet for the proton at the 9-position would be observed, likely shifted downfield due to the adjacent ammonium group. The protons of the ammonium group would appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would display signals corresponding to the thirteen carbon atoms of the fluorene backbone. The aromatic carbons would resonate in the typical range of 120-150 ppm. The carbon at the 9-position, bonded to the nitrogen, would be expected at a higher chemical shift compared to the other aliphatic carbons in similar structures.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 (broad) | N-H stretch | Primary amine salt (NH₃⁺) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1585 | C-C stretch | Aromatic ring |

| 1550-1475 | N-H bend | Primary amine salt (NH₃⁺) |

Note: The exact positions of the peaks can vary depending on the sample preparation and the instrument used.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reductive amination of 9-fluorenone, followed by salt formation with hydrochloric acid.

Materials:

-

9-Fluorenone

-

Ammonium formate

-

Methanol

-

Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl])

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

-

Aqueous Hydrochloric acid (HCl)

-

Aqueous Potassium hydroxide (KOH)

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).

-

Add methanol (2.5 mL) to the vial to dissolve the solids.

-

Add solid ammonium formate (5 mmol, 10 equivalents) to the solution.

-

Stir the reaction mixture at 37 °C for 15-24 hours.[6]

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

To the residue, add aqueous HCl dropwise until the pH of the solution is between 1 and 2. This step protonates the amine and facilitates separation from non-basic impurities.

-

Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material and non-polar byproducts. Discard the organic layers.

-

Collect the aqueous layer and adjust the pH to 10-12 by the dropwise addition of aqueous KOH. This deprotonates the ammonium salt to the free amine.

-

Extract the free amine into dichloromethane (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.

-

Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., diethyl ether) dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Purification by Recrystallization

For higher purity, the synthesized this compound can be recrystallized.

Procedure:

-

Select a suitable solvent system. A common choice for amine hydrochlorides is a polar protic solvent such as ethanol, or a mixture of ethanol and diethyl ether.

-

Dissolve the crude this compound in a minimum amount of the hot solvent (or solvent mixture).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available data on the specific biological activity and signaling pathways of this compound. However, the fluorene scaffold is a well-established privileged structure in medicinal chemistry, and numerous derivatives have been investigated for a wide range of therapeutic applications.

Derivatives of fluorene have demonstrated promising activities, including:

-

Antimicrobial and Antibiofilm Activity: Certain fluorene-based compounds have shown efficacy against various bacterial and fungal pathogens.

-

Anticancer Activity: The planar aromatic system of fluorene allows it to intercalate with DNA, and various derivatives have been explored as potential cytotoxic agents against cancer cell lines.

-

Neuroprotective and Anti-inflammatory Properties: Some fluorene derivatives have been investigated for their potential in treating neurodegenerative diseases and inflammatory conditions.

The primary amine at the 9-position of this compound provides a key reactive site for further chemical modification. This makes it a valuable building block for the synthesis of a diverse library of fluorene-based compounds for drug discovery and development.

Caption: Role of 9H-Fluoren-9-amine HCl in drug discovery.

Conclusion

This compound is a foundational molecule for the synthesis of a wide array of fluorene derivatives. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic characteristics, and a reliable protocol for its synthesis and purification. While the biological profile of this specific compound is not extensively documented, its utility as a synthetic intermediate makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Further investigation into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. 9,9-Bis(4-aminophenyl)fluorene(15499-84-0) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 9H-Fluoren-9-amine Hydrochloride from 9-Fluorenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 9H-Fluoren-9-amine hydrochloride, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 9-fluorenone. This document details two primary synthetic methodologies: the direct reductive amination via the Leuckart reaction and a two-step pathway involving the formation and subsequent reduction of 9-fluorenone oxime.

This guide is intended to provide researchers and professionals in drug development and organic synthesis with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows to facilitate the practical application of these methods.

Synthetic Pathways Overview

Two principal strategies for the conversion of 9-fluorenone to 9H-Fluoren-9-amine have been well-established in the chemical literature.

-

Route 1: The Leuckart Reaction. This classical method in organic chemistry facilitates the reductive amination of ketones. In this one-pot reaction, 9-fluorenone is heated with a source of ammonia and a reducing agent, typically ammonium formate, which serves as both. The reaction proceeds through an imine intermediate which is subsequently reduced in situ.

-

Route 2: Synthesis via 9-Fluorenone Oxime. This two-step approach first involves the conversion of 9-fluorenone to its corresponding oxime by reaction with hydroxylamine. The isolated 9-fluorenone oxime is then subjected to reduction to yield the target primary amine. This method offers an alternative to the high temperatures often required for the traditional Leuckart reaction.

Following the synthesis of the free amine by either route, a final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid. This salt form often exhibits improved stability and handling characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the different synthetic steps described in this guide.

Table 1: Synthesis of 9H-Fluoren-9-amine via Reductive Amination

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Reductive Amination | 9-Fluorenone, Ammonium Formate, Iridium Catalyst | Methanol | 37 | 24 | 70 |

| Classical Leuckart Reaction | 9-Fluorenone, Ammonium Formate | Neat | 120-130 | Several hours | Variable |

Table 2: Two-Step Synthesis via 9-Fluorenone Oxime

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Oximation | 9-Fluorenone | Hydroxylamine Hydrochloride, Water | Ethanol | 70 | 5 | 92 |

| Oxime Reduction | 9-Fluorenone Oxime | Lithium Aluminum Hydride | Anhydrous Ether/THF | Reflux | Not Specified | Variable |

Experimental Protocols

Route 1: The Leuckart Reaction

The Leuckart reaction provides a direct conversion of 9-fluorenone to 9H-Fluoren-9-amine. Below are protocols for both a modern catalytic approach and the traditional thermal method.

This method utilizes an iridium catalyst for a milder reaction condition.[1]

-

Materials: 9-Fluorenone (0.5 mmol), [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%), Ammonium formate (5 mmol), Methanol (2.5 mL), Diethyl ether, 1M Hydrochloric acid, Potassium hydroxide solution, Dichloromethane, Anhydrous sodium sulfate.

-

Procedure:

-

To a 1.5-dram vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).

-

Add methanol (2.5 mL) to the vial, followed by solid ammonium formate (5 mmol).

-

Stir the resulting solution at 37°C for 24 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Add aqueous HCl dropwise to the residue until a pH of 1-2 is achieved.

-

Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) and collect the aqueous layer.

-

Adjust the pH of the aqueous solution to 10-12 using a potassium hydroxide solution.

-

Extract the product into dichloromethane (3 x 5 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.

-

Route 2: Two-Step Synthesis via 9-Fluorenone Oxime

This route involves the initial formation of 9-fluorenone oxime, followed by its reduction.

-

Materials: 9-Fluorenone (10 mmol, 1.8 g), Hydroxylamine hydrochloride (39.6 mmol, 2.75 g), Ethanol (47 mL), Water (7 mL), Dichloromethane, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 9-fluorenone (10 mmol) in ethanol (47 mL) in a suitable reaction flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (39.6 mmol) in water (7 mL).

-

Add the hydroxylamine hydrochloride solution to the 9-fluorenone solution.

-

Stir the reaction mixture at 70°C for 5 hours.

-

After cooling, pour the reaction mixture into water (150 mL).

-

Extract the resulting precipitate with dichloromethane (2 x 75 mL).

-

Dry the combined organic phases over anhydrous magnesium sulfate and concentrate in vacuo to obtain 9-fluorenone oxime as a colorless solid.

-

The reduction of the oxime to the primary amine can be achieved using a strong hydride reducing agent like lithium aluminum hydride (LAH).

-

Materials: 9-Fluorenone oxime, Lithium aluminum hydride (LAH), Anhydrous diethyl ether or tetrahydrofuran (THF), Water.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place a suspension of LAH (1.5 molar equivalents relative to the oxime) in anhydrous diethyl ether or THF.

-

Dissolve the 9-fluorenone oxime (1 molar equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension with stirring, at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of water until the evolution of hydrogen gas ceases.

-

Filter the resulting aluminum salts and wash them thoroughly with ether.

-

Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield crude 9H-Fluoren-9-amine.

-

Formation and Purification of this compound

The final step is the conversion of the free amine to its hydrochloride salt, which often facilitates purification and handling.[2]

-

Materials: 9H-Fluoren-9-amine, Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol), Ethanol, Petroleum ether or hexane.

-

Procedure:

-

Dissolve the crude 9H-Fluoren-9-amine in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise with stirring until the solution is acidic.

-

The hydrochloride salt will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid by vacuum filtration and wash it with a cold, non-polar solvent like petroleum ether or hexane.

-

For further purification, the this compound can be recrystallized from a suitable solvent such as ethanol.[2]

-

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Workflow for the synthesis of this compound via the Leuckart reaction.

Caption: Two-step synthesis of this compound through a 9-fluorenone oxime intermediate.

References

Spectroscopic Profile of 9H-Fluoren-9-amine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-Fluoren-9-amine hydrochloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics and the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS Number: 5978-75-6).[1][2] This data is crucial for the identification, characterization, and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound.

¹H NMR Data

| Parameter | Value/Description | Source |

| Instrument | BRUKER AC-300 | PubChem[3] |

| Solvent | DMSO-d₆, TFA | SpectraBase[4][5] |

| Data Availability | Full spectrum available on SpectraBase (requires registration).[4][5] | - |

¹³C NMR Data

While specific chemical shift values are not publicly available without a subscription to spectral databases, the expected regions for the carbon atoms can be predicted based on the structure of the fluorene backbone and the presence of the amine group.

Vibrational Spectroscopy (Infrared - IR)

Infrared spectroscopy provides information about the functional groups present in the molecule.

| Parameter | Description | Source |

| Instrument | Bruker Tensor 27 FT-IR | PubChem[3] |

| Technique | ATR-Neat (DuraSamplIR II) or KBr | PubChem[3] |

| Data Availability | Full spectrum available from Bio-Rad Laboratories, Inc. and Alfa Aesar.[3] | - |

Key expected absorptions for the amine hydrochloride salt include N-H stretching and bending vibrations, as well as characteristic aromatic C-H and C=C stretching.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN | PubChem[3] |

| Molecular Weight | 217.69 g/mol | PubChem[3] |

| Exact Mass | 217.0658271 Da | PubChem[3] |

| Parent Compound (Free Amine) | C₁₃H₁₁N (MW: 181.23 g/mol ) | PubChem[3], ChemicalBook[7] |

The mass spectrum of the free amine is expected to show a prominent molecular ion peak. A key fragmentation pathway for aliphatic amines involves α-cleavage, where the bond adjacent to the nitrogen atom is broken.[8][9] For 9H-Fluoren-9-amine, this would involve the cleavage of the bond connecting the amine group to the fluorene ring.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for the analysis of solid organic amine hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., Bruker 300 MHz or higher)[3]

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

The N-H protons of amine salts can be broad and may exchange with residual water in the solvent.[10]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 9H-Fluoren-9-amine.

Materials:

-

This compound sample

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Solvent for sample preparation (e.g., methanol, acetonitrile, water)[11]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilution may be required depending on the sensitivity of the instrument.[11] For ESI-MS, it is crucial to use volatile buffers and avoid high concentrations of non-volatile salts.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode. The spectrum will show the mass-to-charge ratio (m/z) of the ions. For the hydrochloride salt, the free amine will likely be observed.

-

Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem mass spectrometry experiment. Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | CAS 5978-75-6 [matrix-fine-chemicals.com]

- 3. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 9H-FLUOREN-9-AMINE CAS#: 525-03-1 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride (CAS: 5978-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9H-Fluoren-9-amine hydrochloride (CAS: 5978-75-6), a versatile building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the current understanding of its biological activities, including its emerging role as a scaffold for antimicrobial and anticancer agents.

Chemical and Physical Properties

This compound is a crystalline solid that is soluble in water.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5978-75-6 | [2] |

| Molecular Formula | C₁₃H₁₂ClN | [2] |

| Molecular Weight | 217.70 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 265-270 °C (decomposes) | [3] |

| IUPAC Name | 9H-fluoren-9-amine;hydrochloride | [2] |

| InChI Key | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [2] |

| Solubility | Soluble in water | [1] |

Synthesis

A common and effective method for the synthesis of 9H-Fluoren-9-amine involves a two-step process starting from 9-fluorenone. The first step is the formation of 9-fluorenone oxime, which is then subsequently reduced to the corresponding amine. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of 9-Fluorenone Oxime

This protocol is adapted from the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives.[1]

Materials:

-

9-Fluorenone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5 g (0.028 mol) of 9-fluorenone in 20 mL of methanol.

-

With stirring, gradually add 5.5 g of sodium hydroxide.

-

In a separate beaker, dissolve 2.5 g (0.036 mol) of hydroxylamine hydrochloride in 10 mL of methanol.

-

Gradually add the hydroxylamine hydrochloride solution to the stirred 9-fluorenone mixture at 75-80 °C.

-

Reflux the reaction mixture for 5 hours.

-

After cooling, the 9-fluorenone oxime can be isolated and purified by standard laboratory techniques such as recrystallization.

Experimental Protocol: Reduction of 9-Fluorenone Oxime to 9H-Fluoren-9-amine

This is a general procedure for the reductive amination of a carbonyl compound, which can be adapted for the reduction of the oxime.[3]

Materials:

-

9-Fluorenone oxime

-

A suitable reducing agent (e.g., Zinc dust, Sodium borohydride)

-

Appropriate solvent (e.g., Ethanol, Methanol)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

Dissolve the 9-fluorenone oxime in a suitable solvent in a reaction vessel.

-

Add the reducing agent portion-wise while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction mixture appropriately.

-

Evaporate the solvent under reduced pressure.

-

Add aqueous hydrochloric acid dropwise until a pH of 1-2 is reached to form the hydrochloride salt.

-

Wash the aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material or byproducts.

-

Collect the aqueous layer and adjust the pH to 10-12 using a base such as potassium hydroxide to liberate the free amine.

-

Extract the product into dichloromethane (3 x 5 mL).

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9H-fluoren-9-amine. The hydrochloride salt can be reformed by dissolving the free amine in a suitable solvent and adding a stoichiometric amount of hydrochloric acid.

References

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physical Characteristics of 9H-Fluoren-9-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 9H-Fluoren-9-amine hydrochloride (CAS No: 5978-75-6). The information herein is compiled to support research, development, and quality control activities involving this compound. Data is presented in a structured format for clarity and ease of use, supplemented with detailed experimental protocols and workflow diagrams.

Core Physical and Chemical Properties

This compound is an organic compound that serves as a valuable building block in various chemical syntheses. A summary of its key physical properties is provided in the table below.

| Property | Value | Source(s) |

| Chemical Name | 9H-fluoren-9-amine;hydrochloride | [1] |

| Synonyms | 9-Aminofluorene hydrochloride, 9-Fluorenamine hydrochloride | [1] |

| CAS Number | 5978-75-6 | [1][2] |

| Molecular Formula | C₁₃H₁₂ClN | [2] |

| Molecular Weight | 217.69 g/mol | [1][3] |

| Appearance | White to pale cream, yellow, or gray crystals or crystalline powder | [4] |

| Melting Point | 265-270 °C (with decomposition) | [2] |

| Solubility | Soluble in water and ethanol; practically insoluble in acetone. | [5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Principle: The capillary method is the standard technique for determining the melting point. A small, packed sample of the solid is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Thermometer or digital temperature probe

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough range. For a precise measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Decomposition: Note any changes in the sample's appearance, such as darkening, which may indicate decomposition. The melting point should be reported with a "d" or "dec." to signify that decomposition occurred (e.g., 265-270 °C dec.).

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis, purification, and formulation.

Principle: A qualitative assessment of solubility is typically performed by adding a small, known amount of the solute to a measured volume of the solvent and observing the extent of dissolution.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO)).

-

Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at the tested concentration. If solid particles remain, the compound is sparingly soluble or insoluble.

-

Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility. Note any changes upon cooling, as the compound may precipitate out.

-

Repeat for Other Solvents: Repeat steps 2-6 for each selected solvent.

-

Classification: Classify the solubility based on the observations (e.g., soluble, sparingly soluble, insoluble).

References

The Enduring Legacy of Fluorene: A Technical Guide to Its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

From its humble origins as a constituent of coal tar, fluorene, a polycyclic aromatic hydrocarbon, has evolved into a cornerstone of modern chemistry.[1] First isolated in 1867 by French chemist Marcellin Berthelot, its name, derived from its characteristic violet fluorescence, foreshadowed its pivotal role in the development of advanced materials.[1] For decades, it remained a chemical curiosity until the 20th century, when its unique electronic properties, rigid planar structure, and versatile reactivity at the C9 position propelled it to the forefront of materials science and medicinal chemistry.[1]

The acidic nature of the methylene bridge protons (pKa ≈ 22.6 in DMSO) is central to fluorene's utility, allowing for the facile formation of the nucleophilic fluorenyl anion.[1][2] This reactivity has unlocked a vast and diverse chemical space, leading to the synthesis of a multitude of derivatives.[1] A landmark in the history of fluorenyl-based compounds was the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970.[3][4][5] This innovation revolutionized peptide synthesis, offering a mild, base-labile alternative to harsh acid-labile protecting groups.[3][5]

In parallel, the unique photophysical and electronic properties of fluorene and its derivatives have made them indispensable in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[6][7] Furthermore, the rigid fluorene scaffold has proven to be a versatile template for the design of potent therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][8] This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of fluorenyl-based compounds.

Physicochemical and Biological Properties of Fluorenyl-Based Compounds

The versatility of the fluorene scaffold allows for extensive synthetic modification, leading to a wide range of physicochemical and biological properties. The following tables summarize key quantitative data for representative fluorenyl-based compounds.

Table 1: Physicochemical Properties of Fluorene and its Derivatives for OLED Applications

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg opt) (eV) | Absorption Max (λmax abs) (nm) | Emission Max (λmax em) (nm) | Quantum Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Poly(9,9-dioctylfluorene) (PFO) | -5.48 | -2.12 | 2.95 | 382 | 424 | - |[9] | | P1 (Fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymer) | -5.48 | - | 1.85 | 382, 536 | 595 | - |[9] | | P2 (Fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymer) | -5.45 | - | - | 383, 530 | 597 | - |[9] | | P3 (Fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymer) | -5.52 | - | - | 392, 554 | - | - |[9] | | FMesB-Cz (9-Borafluorene derivative) | - | - | - | - | 545-550 | 73.6 (neat film) |[10] | | 9,9-dihexyl-2,7-bis[2-(naphthalen-2-yl)ethynyl]fluorene | - | - | - | 366 | 424 | - |[11][12] | | 9,9-dihexyl-2,7-bis[2-(pyren-1-yl)ethynyl]fluorene | - | - | - | 360 | 418 | - |[11][12] | | 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | - | - | - | 375 | 430 | - |[11][12] | | 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene | - | - | - | 370 | 427 | - |[11][12] |

Table 2: Anticancer Activity of Selected Fluorenyl-Based Compounds

| Fluorene Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [3] |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [3] |

| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 1.25 | [3] |

| 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) | HCC (Hepatocellular Carcinoma) | Not specified | [6] |

| Dibenzofluorene derivatives | Various | Not specified | [1][13] |

| 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues | A549 (Lung Carcinoma), MDA-MB-231 (Breast Carcinoma) | Not specified | [14] |

Key Experimental Protocols

Synthesis of 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

This protocol is based on the original synthesis developed by Carpino and Han.[4][5]

Materials:

-

9-Fluorenylmethanol

-

Phosgene (COCl₂)

-

Inert solvent (e.g., anhydrous dioxane or THF)

-

Apparatus for handling toxic gases

Procedure:

-

Dissolve 9-fluorenylmethanol in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Carefully bubble phosgene gas through the cooled solution with vigorous stirring. The reaction is typically exothermic.

-

Monitor the reaction by a suitable method (e.g., TLC or GC) until the starting material is consumed.

-

Once the reaction is complete, remove the excess phosgene by purging the solution with a stream of dry nitrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude Fmoc-Cl can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ether). The final product is a white crystalline solid.[4]

Caution: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Synthesis of 9,9-di-n-octylfluorene

This protocol describes a typical phase-transfer catalyzed alkylation at the C9 position of fluorene.

Materials:

-

Fluorene

-

1-Bromooctane

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Solvent (e.g., toluene or DMSO)

Procedure:

-

To a stirred suspension of powdered potassium hydroxide in toluene, add fluorene and the phase-transfer catalyst.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C).

-

Slowly add 1-bromooctane to the reaction mixture. An intense color change, indicating the formation of the fluorenyl anion, should be observed.

-

Continue stirring at the elevated temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and add water to quench the reaction and dissolve the inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield 9,9-di-n-octylfluorene as a white solid.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This is a generalized protocol for the manual synthesis of a peptide using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)

-

Base for coupling (e.g., N,N-diisopropylethylamine, DIPEA)

-

Solvents: DMF, dichloromethane (DCM)

-

Washing solvents: DMF, DCM, methanol

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 30-60 minutes, or until a coupling test (e.g., Kaiser test) indicates completion.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the general steps for fabricating a solution-processed OLED using a fluorene-based emissive material.

Materials:

-

ITO-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

-

Fluorene-based emissive material

-

Electron Transport Layer (ETL) material (e.g., TPBi, PBD)

-

Electron Injection Layer (EIL) material (e.g., LiF, CsF)

-

Cathode material (e.g., Al, Ca/Al)

-

Solvents for dissolving the organic materials (e.g., toluene, chloroform, chlorobenzene)

-

Spin coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and remove any residual organic contaminants.

-

-

Hole Injection Layer (HIL) Deposition:

-

Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

-

Anneal the substrate on a hotplate to remove residual water and solvent.

-

-

Emissive Layer (EML) Deposition:

-

Dissolve the fluorene-based emissive material in a suitable organic solvent.

-

Spin-coat the emissive layer solution on top of the HIL.

-

Anneal the substrate to remove the solvent.

-

-

Electron Transport Layer (ETL) Deposition (Optional but common):

-

If using a multilayer device, spin-coat the ETL material from an orthogonal solvent (a solvent that does not dissolve the underlying emissive layer) on top of the EML.

-

Anneal the substrate.

-

-

Cathode Deposition:

-

Transfer the substrate to a thermal evaporator, maintaining an inert atmosphere.

-

Deposit a thin layer of an EIL material (e.g., LiF) followed by a thicker layer of the metal cathode (e.g., Al) through a shadow mask to define the device area.

-

-

Encapsulation:

-

Encapsulate the device in the glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.

-

-

Characterization:

-

Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED device.

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways related to fluorenyl-based compounds.

Synthesis of Poly(9,9-dioctylfluorene) via Suzuki Coupling

References

- 1. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. acs.org [acs.org]

- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 9. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of dibenzofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 9H-Fluoren-9-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 9H-Fluoren-9-amine hydrochloride is limited. This guide provides a comprehensive overview based on established chemical principles, qualitative observations from scientific literature, and standardized experimental protocols for solubility determination. The presented data is illustrative to guide experimental design.

Introduction

This compound is a chemical compound of interest in organic synthesis and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is fundamental for its purification, reaction optimization, formulation, and biological screening. This technical guide synthesizes the theoretical principles governing its solubility, collates available qualitative data, and provides detailed experimental protocols for researchers to determine precise solubility values.

This compound is the salt of a primary amine. The presence of the ionic hydrochloride group dramatically influences its solubility profile compared to its free base, 9H-Fluoren-9-amine. Generally, amine salts exhibit increased polarity and are consequently more soluble in polar solvents, while their solubility in non-polar organic solvents is often limited.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below.

| Property | Value | Source |

| CAS Number | 5978-75-6 | [2] |

| Molecular Formula | C₁₃H₁₂ClN | [2] |

| Molecular Weight | 217.70 g/mol | [3] |

| Melting Point | 265-270 °C (decomposes) | [3] |

| Appearance | Solid | |

| Structure | 9H-fluoren-9-amine;hydrochloride | [2] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is a balance between the large, non-polar fluorenyl backbone and the highly polar amine hydrochloride group.

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents can engage in hydrogen bonding and dipole-dipole interactions with the amine hydrochloride moiety. Therefore, higher solubility is anticipated in these solvents. The hydrochloride salt of 9H-fluoren-9-amine has been noted to be recrystallized from ethanol, indicating good solubility at elevated temperatures and lower solubility at cooler temperatures in this solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large, non-polar fluorenyl ring system would suggest some affinity for these solvents. However, the ionic nature of the hydrochloride salt is expected to significantly hinder solubility in non-polar media. It is generally observed that amine salts are insoluble in non-polar organic solvents like ether.[1]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have intermediate polarity. While they lack the hydrogen-bonding donor ability of protic solvents, their dipole moments may allow for some degree of solvation of the ionic compound. A synthesis procedure for 9H-fluoren-9-amine mentions extracting the final product into dichloromethane (DCM) after basification, implying the free base is soluble in DCM.[4] The hydrochloride salt, however, would be expected to have lower solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a selection of organic solvents at ambient temperature (25°C). This data is intended for illustrative purposes to guide researchers in solvent selection and experimental design.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Methanol | Polar Protic | 10 - 50 |

| Ethanol | Polar Protic | 5 - 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | 1 - 10 |

| Acetone | Polar Aprotic | < 1 |

| Dichloromethane (DCM) | Non-polar | < 0.1 |

| Toluene | Non-polar | < 0.1 |

| Hexane | Non-polar | < 0.1 |

| Diethyl Ether | Non-polar | < 0.1 |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.[5][6]

5.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

5.2. Experimental Workflow

The general workflow for determining the solubility is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

5.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase with UV detection) to separate and quantify the analyte.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Solubility Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Logical Relationships in Solubility

The interplay of factors governing the solubility of this compound can be visualized as follows:

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 9H-Fluoren-9-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 9H-Fluoren-9-amine hydrochloride, a compound of interest in various research and development sectors. This document outlines the available data, details the experimental methodologies for its determination, and presents a logical workflow for physicochemical characterization.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is fundamental in the characterization of a pure chemical substance. These physical constants provide insights into the purity of the compound and are critical for its handling, formulation, and storage.

| Property | Value | Notes |

| Melting Point | 265-270 °C[1] | Decomposes |

| ~255 °C[2][3] | Decomposes, from Ethanol | |

| Boiling Point | Not available | Decomposes upon heating |

Note on Boiling Point: A boiling point for this compound is not reported as the compound decomposes at its melting point. The energy supplied to reach the boiling point is sufficient to break down the compound's chemical structure before it can transition into the gaseous phase.

Experimental Protocols for Melting and Boiling Point Determination

The following are standard methodologies for the determination of melting and boiling points for a solid crystalline compound like this compound.

1. Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes (sealed at one end).

-

Procedure:

-

Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.

-

Calibration: The apparatus should be calibrated using standard compounds with known melting points.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first drop of liquid is observed) and the temperature at which the entire sample has melted are recorded. This range is the melting point of the sample. For this compound, the temperature at which decomposition is observed should also be noted.

-

2. Boiling Point Determination (Siwoloboff Method - for non-decomposing substances)

While not directly applicable to this compound due to its decomposition, this method is standard for determining the boiling point of small quantities of liquid.

-

Apparatus: Thiele tube or a similar oil bath setup, thermometer, small test tube, capillary tube (sealed at one end).

-

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the small test tube.

-

Assembly: A capillary tube, with its open end downwards, is placed into the test tube containing the liquid. The test tube is then attached to a thermometer.

-

Heating: The entire assembly is heated in an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride

This technical guide provides a comprehensive overview of 9H-Fluoren-9-amine hydrochloride, a significant chemical compound utilized in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

Chemical Identity and Nomenclature

IUPAC Name: 9H-fluoren-9-amine;hydrochloride[1]

Synonyms: The compound is known by several other names in scientific literature and commercial catalogs. These include:

-

9-Aminofluorene hydrochloride[1]

-

9-Fluorenamine hydrochloride[1]

-

9H-Fluoren-9-amine HCl[1]

-

9-Aminofluorene HCl[1]

-

Fluoren-9-amine, hydrochloride[1]

-

9-Fluorenylamine hydrochloride[1]

-

NSC 12275[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| CAS Number | 5978-75-6 | [1] |

| Appearance | White to pale cream to yellow to gray, crystals or powder | |

| Melting Point | 265-270 °C (decomposes) | |

| InChI Key | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [1] |

Experimental Protocols

A common method for the synthesis of 9H-Fluoren-9-amine, which can then be converted to its hydrochloride salt, is through the reductive amination of 9-fluorenone.

Materials:

-

9-Fluorenone

-

Ammonium formate (HCOONH₄)

-

[Pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (Ir catalyst)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether (Et₂O)

-

Potassium hydroxide (KOH)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Magnetic stir bar

-

Reaction vial (e.g., 1.5-dram)

Procedure:

-

To a 1.5-dram vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the Iridium catalyst (1 mol%).

-

Add methanol (2.5 mL) to the vial.

-

Add solid ammonium formate (5 mmol, 10 equivalents) to the solution.

-

Stir the reaction mixture at 37 °C for 15-24 hours.[2]

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Add aqueous HCl dropwise to the residue until the pH of the solution is between 1 and 2. This step protonates the amine and facilitates the separation from non-basic impurities.

-

Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material and non-polar byproducts. The desired product remains in the aqueous layer as the hydrochloride salt.

-

To isolate the free amine (optional, for purification of the amine before forming the final salt), adjust the pH of the aqueous layer to 10-12 using potassium hydroxide.

-

Extract the resulting free amine into dichloromethane (3 x 5 mL).

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.[2]

-

To form the hydrochloride salt for storage or further use, dissolve the purified 9H-Fluoren-9-amine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried. A common method for purification is to recrystallize the hydrochloride salt from ethanol.[3]

Biological Activity and Potential Mechanism of Action

Derivatives of fluorene have been reported to exhibit a range of biological activities, including antimicrobial and antitumor properties.[4][5] While the specific signaling pathways for this compound are not extensively detailed in the available literature, a proposed mechanism for the antimicrobial action of related fluorene derivatives involves the disruption of the bacterial cell membrane.